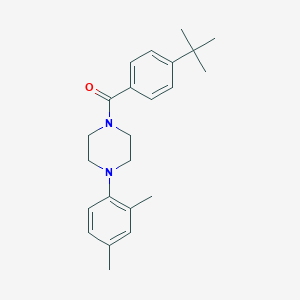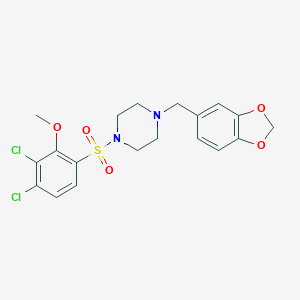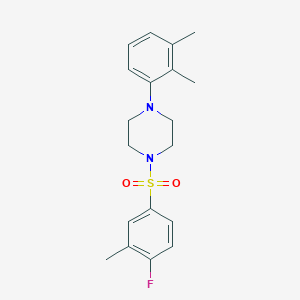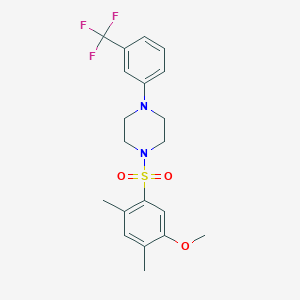
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl group: This step involves the reaction of 5-methoxy-2,4-dimethylphenyl with a sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Piperazine ring formation: The sulfonyl derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine ring.
Introduction of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Receptor modulation: By interacting with cell surface receptors to alter cellular signaling pathways.
Disruption of cellular processes: By interfering with critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group.
1-((5-Methoxyphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine: Lacks the dimethyl groups on the phenyl ring.
1-((2,4-Dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine: Lacks the methoxy group.
Uniqueness
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both the methoxy and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3S/c1-14-11-15(2)19(13-18(14)28-3)29(26,27)25-9-7-24(8-10-25)17-6-4-5-16(12-17)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOVSYFWPVFHFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B486364.png)
![1-[(4-Butoxyphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B486365.png)
![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B486367.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B486369.png)
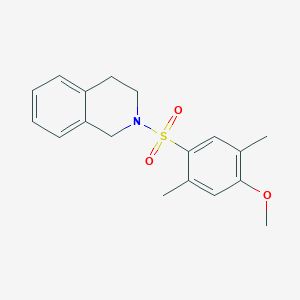
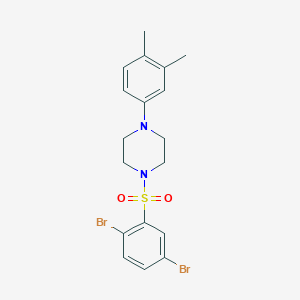
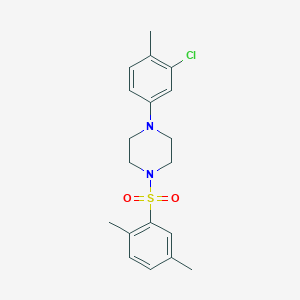
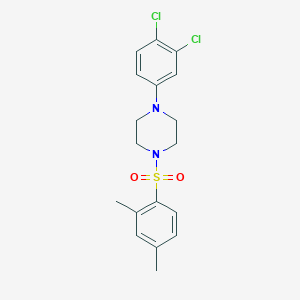
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B486385.png)
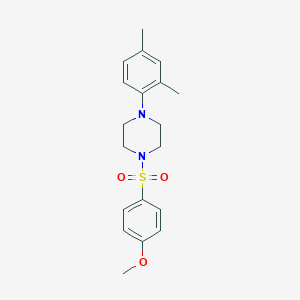
![4-(2,4-Dimethylphenyl)-1-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B486390.png)
